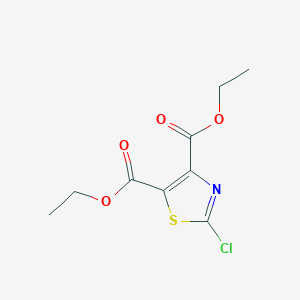

Diethyl 2-chlorothiazole-4,5-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-chloro-1,3-thiazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-3-14-7(12)5-6(8(13)15-4-2)16-9(10)11-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDVOHPCBKEFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Diethyl 2 Chlorothiazole 4,5 Dicarboxylate and Its Analogues

Direct Synthesis Strategies

Direct synthesis of Diethyl 2-chlorothiazole-4,5-dicarboxylate logically proceeds through three key stages: formation of the core thiazole (B1198619) ring with the desired dicarboxylate substituents, introduction of the chloro group at the 2-position, and esterification of the carboxylic acid functionalities.

The cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis, a versatile and widely employed method first described in 1887. organic-chemistry.org This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. organic-chemistry.org For the synthesis of the diethyl thiazole-4,5-dicarboxylate core, a plausible α-halocarbonyl reactant would be a halogenated derivative of diethyl oxaloacetate. The reaction of this precursor with a simple thioamide like thioformamide (B92385) would yield the desired thiazole-4,5-dicarboxylate structure.

Another relevant cyclization strategy involves the reaction of thioacetamide (B46855) with dimethyl acetylenedicarboxylate (B1228247), which has been shown to produce thiazoline (B8809763) derivatives. nih.gov Subsequent oxidation of the thiazoline ring would lead to the aromatic thiazole. A further method involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters, which has been utilized to form 4-ethoxycarbonyl-5-acylthiazoles, compounds structurally analogous to the target dicarboxylate. pharmaguideline.com

A summary of representative cyclization reactions for forming substituted thiazole rings is presented below.

| Starting Materials | Reagents/Conditions | Product Type |

| α-Haloketone, Thioamide | Condensation | Thiazole |

| Thioacetamide, Dimethyl acetylenedicarboxylate | Reaction | Thiazoline derivative |

| Ethyl isocyanoacetate, α-Oxodithioester | DBU/EtOH | 4-Ethoxycarbonyl-5-acylthiazole |

The introduction of a chlorine atom at the 2-position of the thiazole ring is most effectively achieved through a Sandmeyer-type reaction, starting from a 2-aminothiazole (B372263) precursor. This suggests that a key intermediate in the synthesis of the target compound is Diethyl 2-aminothiazole-4,5-dicarboxylate. The synthesis of such 2-aminothiazole carboxylates can be accomplished by reacting ethyl bromopyruvate with thiourea (B124793). nih.govbohrium.com

The Sandmeyer reaction involves the diazotization of the 2-amino group using a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or n-butyl nitrite, in the presence of an acid. The resulting diazonium salt is then treated with a copper(I) halide, in this case, copper(I) chloride (CuCl), to replace the diazonium group with a chlorine atom. researchgate.netresearchgate.net This method has been successfully applied to various 2-aminothiazole derivatives. researchgate.netwikipedia.org For instance, the conversion of a 2-aminothiazole to a 2-chlorothiazole (B1198822) has been reported using CuSO₄, NaNO₂, and NaCl. researchgate.netwikipedia.org While generally effective, the yields of this reaction can be influenced by the nature of the substituents on the thiazole ring. medwinpublishers.com

| Precursor | Reagents | Product |

| 2-Aminothiazole derivative | 1. NaNO₂, Acid 2. CuCl or CuSO₄/NaCl | 2-Chlorothiazole derivative |

| 4-(Phenylethynyl)thiazol-2-amine | n-Butyl nitrite, CuCl₂ | 2-Chloro-4-(phenylethynyl)thiazole |

Should the synthesis commence with 2-chlorothiazole-4,5-dicarboxylic acid, the formation of the diethyl ester can be achieved through standard esterification methods. The Fischer esterification is a classic and direct approach, involving the reaction of the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed during the reaction.

An alternative and often higher-yielding method involves a two-step process. First, the dicarboxylic acid is converted to the more reactive 2-chlorothiazole-4,5-dicarbonyl dichloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ethanol to afford this compound. This method avoids the equilibrium limitations of the Fischer esterification.

| Starting Material | Reagents | Method |

| 2-Chlorothiazole-4,5-dicarboxylic acid | Ethanol, H₂SO₄ (cat.) | Fischer Esterification |

| 2-Chlorothiazole-4,5-dicarboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Ethanol | Acid Chloride Formation followed by Esterification |

Precursor-Based Synthetic Routes

Ethyl bromopyruvate is a versatile precursor in the synthesis of thiazole derivatives. nih.gov As mentioned previously, its reaction with thiourea is a common method for preparing 2-aminothiazole-4-carboxylates. Further elaboration of the 5-position and subsequent halogenation of the 2-amino group would provide a pathway to the target molecule. The condensation of ethyl bromopyruvate with various thioamides is a key step in producing a range of 2,4-disubstituted thiazoles. bohrium.com

Cysteine and its derivatives can also serve as precursors for the thiazole core, typically leading to thiazoline or thiazolidine (B150603) rings, which are reduced forms of thiazole. For example, N-acetyl cysteine has been used to synthesize various thiazole and oxazole (B20620) derivatives. The synthesis involves the cyclization of the cysteine derivative, which provides the nitrogen and sulfur atoms of the heterocyclic ring. Subsequent chemical modifications would be necessary to introduce the dicarboxylate and chloro substituents.

The synthesis of thiazoles through the rearrangement of other heterocyclic systems is a less common but mechanistically interesting approach. Ring contraction of larger sulfur-nitrogen containing heterocycles, such as 1,2,6-thiadiazines, has been shown to yield 1,2,5-thiadiazoles under thermal, acidic, or photochemical conditions. nih.govresearchgate.netresearchgate.net While this demonstrates the principle of ring contraction to form a five-membered thiadiazole ring, specific examples leading directly to the 1,3-thiazole skeleton of the target compound are not widely reported in the literature.

Similarly, ring expansion methodologies, for instance from smaller rings like isothiazoles, are not a standard synthetic route to thiazoles. The transformation of other heterocycles, such as isoxazoles into isothiazoles by reaction with phosphorus pentasulfide, has been documented, but this represents a heteroatom exchange rather than a ring expansion to a different heterocyclic system. Therefore, while theoretically possible, the synthesis of this compound via ring contraction or expansion from other common heterocycles appears to be a less explored or synthetically unfavorable strategy compared to direct cyclization methods.

Derivatization from Diethyl Acetylene Dicarboxylate Analogues

One of the versatile methods for constructing the thiazole ring involves the use of diethyl acetylenedicarboxylate (DEAD) as a key building block. A notable approach is the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives. semanticscholar.orgmdpi.com This reaction brings together a secondary amine, benzoyl isothiocyanate, and a dialkyl acetylenedicarboxylate. The process is catalyzed by enzymes such as trypsin from porcine pancreas (PPT), which has demonstrated significant catalytic activity under mild conditions. semanticscholar.orgmdpi.com

The reaction proceeds with high yields, often up to 94%, and showcases a broad tolerance for various substrate amines. semanticscholar.org The use of an enzymatic catalyst under mild conditions (e.g., 45 °C in ethanol) represents an advancement over traditional Hantzsch synthesis, which can require harsh conditions and result in lower yields. semanticscholar.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzoyl isothiocyanate | Diethylamine | Dimethyl acetylenedicarboxylate | Trypsin (PPT) | Ethanol | 45 | 7 | 90 |

| Benzoyl isothiocyanate | Diethylamine | Diethyl acetylenedicarboxylate | Trypsin (PPT) | Ethanol | 45 | 7 | 82 |

| Benzoyl isothiocyanate | Pyrrolidine | Diethyl acetylenedicarboxylate | Trypsin (PPT) | Ethanol | 45 | 7 | 94 |

Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks to improve efficiency, reduce environmental impact, and accelerate reaction times. For the synthesis of this compound and its analogues, several advanced approaches have been developed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like thiazoles. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. bepls.comnih.gov

The Hantzsch thiazole synthesis, a cornerstone reaction for creating this heterocyclic system, has been successfully adapted to microwave conditions. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas to form complex 2-aminothiazole derivatives has been optimized under microwave heating. nih.gov In a comparative study, microwave irradiation at 90°C in methanol (B129727) for 30 minutes afforded the product in 95% yield, whereas conventional refluxing for 8 hours gave a lower yield and required more extensive purification. nih.gov This efficiency is also observed in multicomponent reactions under microwave conditions to produce various trisubstituted thiazoles. bepls.com

| Reaction Type | Reactants | Method | Solvent | Temp (°C) | Time | Yield (%) |

| Hantzsch Synthesis | α-haloketone, N-phenylthiourea | Microwave | Methanol | 90 | 30 min | 95 |

| Hantzsch Synthesis | α-haloketone, N-phenylthiourea | Conventional | Methanol | Reflux | 8 h | <95 |

| Multicomponent | Arylglyoxal, Thioamide, Dicarbonyl | Microwave | Water | 130 | 15 min | Good to Very Good |

Catalyst-Free Synthesis Methods

The development of catalyst-free synthetic methods is a significant goal in organic chemistry, as it simplifies reaction procedures, reduces costs, and minimizes contamination of the final product. Several catalyst-free approaches for the synthesis of thiazole derivatives have been reported.

One such method involves a one-pot, three-component reaction for the synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates. nih.gov This reaction proceeds efficiently in THF at 10–15 °C, yielding the products in high to excellent yields without the need for a catalyst. The process relies on the in situ formation of a thiourea derivative, which then reacts with the nitroepoxide. nih.gov

Another catalyst-free approach involves the reaction of α-diazoketones with thiourea in the presence of PEG-400, which acts as a green reaction medium. bepls.com This method provides 2-aminothiazoles in excellent yields (87–96%) after heating at 100 °C for 2–3.5 hours. bepls.com Similarly, 4-substituted-2-(alkylsulfanyl)thiazoles can be synthesized by refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com

| Reactants | Method | Solvent/Medium | Temp (°C) | Time | Yield (%) |

| Nitroepoxide, Amine, Isothiocyanate | 3-component | THF | 10-15 | 6 h | High to Excellent |

| α-diazoketone, Thiourea | 2-component | PEG-400 | 100 | 2-3.5 h | 87-96 |

| Dithiocarbamate, α-halocarbonyl | 2-component | Water | Reflux | 20 h | 75-90 |

Green Chemistry Principles in the Synthesis of Related Dicarboxylates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In the synthesis of thiazoles and related dicarboxylates, these principles are applied through the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. bepls.com

The use of green solvents is a key aspect of this approach. Water, deep eutectic solvents (DESs), and polyethylene (B3416737) glycol (PEG) have been successfully employed as alternatives to volatile organic compounds (VOCs). bepls.commdpi.com For example, a Hantzsch synthesis of 4-ferrocenylthiazole derivatives has been efficiently carried out in a deep eutectic solvent composed of choline (B1196258) chloride and glycerol (B35011) (1:2 molar ratio) at 80°C. nih.gov This DES medium could be reused multiple times without a significant drop in yield. nih.gov Water has also been used as a solvent for catalyst-free multicomponent reactions to form trisubstituted thiazoles under microwave irradiation. bepls.com These methods not only reduce the environmental footprint of the synthesis but also often lead to simpler work-up procedures and improved reaction efficiency. bepls.comnih.gov

| Green Principle | Example Application | Reactants | Solvent | Conditions | Advantages |

| Use of Green Solvents | Hantzsch Synthesis | Bromoacetylferrocene, Aryl thioureas | Choline chloride/Glycerol (DES) | 80 °C | Reusable solvent, avoids VOCs |

| Use of Green Solvents | Multicomponent Reaction | Arylglyoxals, Thioamides | Water | 130 °C, Microwave | Non-toxic solvent, high yield |

| Use of Green Solvents | Catalyst-free Synthesis | α-diazoketones, Thiourea | PEG-400 | 100 °C | Biodegradable medium, high yield |

Iii. Chemical Transformations and Reactivity Studies of Diethyl 2 Chlorothiazole 4,5 Dicarboxylate

Nucleophilic Substitution Reactions at the C-2 Position

The thiazole (B1198619) ring, being an electron-deficient aromatic system, facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of the electronegative nitrogen and sulfur atoms in the ring enhances the electrophilicity of the ring carbons, particularly the C-2 position. Consequently, the chlorine atom at this position acts as an effective leaving group and can be readily displaced by a variety of nucleophiles. Studies on similar 2-halogenothiazole systems confirm that the C-2 position is significantly more reactive toward nucleophilic attack compared to the C-4 or C-5 positions. sciepub.com

Displacement of the Chlorine Atom

The displacement of the chlorine atom at the C-2 position is the most prominent reaction of Diethyl 2-chlorothiazole-4,5-dicarboxylate. This transformation typically proceeds through a standard SNAr mechanism, which involves the addition of a nucleophile to the C-2 carbon to form a tetrahedral intermediate, known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the thiazole ring, yielding the 2-substituted product. The stability of the anionic intermediate is enhanced by the electron-withdrawing character of the thiazole ring itself and the adjacent ester groups, which helps to delocalize the negative charge.

Reactivity with Nitrogen-Containing Nucleophiles

This compound is expected to react readily with a range of nitrogen-based nucleophiles. These reactions are crucial for the synthesis of various biologically active 2-aminothiazole (B372263) derivatives. For instance, treatment with primary or secondary amines, such as dialkylamines or anilines, in the presence of a base or by using an excess of the amine, would yield the corresponding diethyl 2-(amino)thiazole-4,5-dicarboxylates.

The general scheme for this reaction is as follows:

Reagents: Primary or secondary amines (e.g., dimethylamine (B145610), aniline), often in a suitable solvent like ethanol (B145695), DMF, or DMSO.

Product: Diethyl 2-(substituted amino)thiazole-4,5-dicarboxylate.

Analogous reactions have been well-documented for other activated chloropyrimidines and chlorothiazoles, demonstrating the general applicability of this transformation. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily reacts with dimethylamine to afford the corresponding 4-dimethylamino product in high yield. rsc.org

| Nucleophile | Expected Product | Reaction Type |

|---|---|---|

| Ammonia | Diethyl 2-aminothiazole-4,5-dicarboxylate | Nucleophilic Aromatic Substitution |

| Dimethylamine | Diethyl 2-(dimethylamino)thiazole-4,5-dicarboxylate | Nucleophilic Aromatic Substitution |

| Aniline (B41778) | Diethyl 2-(phenylamino)thiazole-4,5-dicarboxylate | Nucleophilic Aromatic Substitution |

Reactivity with Oxygen- and Sulfur-Containing Nucleophiles

Similar to nitrogen nucleophiles, oxygen and sulfur-containing nucleophiles can effectively displace the C-2 chlorine atom. Reactions with alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, would produce diethyl 2-alkoxythiazole-4,5-dicarboxylates. sciepub.com These reactions are typically carried out in the corresponding alcohol as the solvent.

Sulfur nucleophiles, which are generally softer and highly potent, react in a similar fashion. Thiolates, such as sodium thiophenoxide, would lead to the formation of diethyl 2-(arylthio)thiazole-4,5-dicarboxylates. These reactions are valuable for introducing sulfur-based functional groups onto the thiazole scaffold.

| Nucleophile | Expected Product | Reaction Type |

|---|---|---|

| Sodium Methoxide | Diethyl 2-methoxythiazole-4,5-dicarboxylate | Nucleophilic Aromatic Substitution |

| Sodium Phenoxide | Diethyl 2-phenoxythiazole-4,5-dicarboxylate | Nucleophilic Aromatic Substitution |

| Sodium Thiophenoxide | Diethyl 2-(phenylthio)thiazole-4,5-dicarboxylate | Nucleophilic Aromatic Substitution |

Reactions Involving the Ester Moieties

The two diethyl ester groups at the C-4 and C-5 positions offer further opportunities for chemical modification through reactions typical of carboxylic acid esters.

Hydrolysis and Saponification Processes

The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.

Acid-catalyzed hydrolysis: Heating the diester in the presence of a strong acid (e.g., HCl, H₂SO₄) and water will lead to the formation of 2-chlorothiazole-4,5-dicarboxylic acid. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products.

Saponification (Base-mediated hydrolysis): This is an irreversible process involving the treatment of the diester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an aqueous alcohol solution. The initial products are the disodium (B8443419) or dipotassium (B57713) salts of the dicarboxylic acid. Subsequent acidification is required to protonate the carboxylate ions and isolate the final 2-chlorothiazole-4,5-dicarboxylic acid.

It is important to note that the hydrolysis of sterically hindered or electronically deactivated diesters can be challenging. In some cases, harsh reaction conditions are required, which may lead to side reactions or decomposition. For certain substituted diesters, complete hydrolysis is difficult to achieve without causing decarboxylation. Furthermore, by carefully controlling the stoichiometry of the base (using one equivalent), it may be possible to achieve selective monohydrolysis to produce the corresponding monoester-monoacid derivative.

Transesterification Reactions

Transesterification is a process where the ethyl groups of the diester are exchanged with the alkyl or aryl group of another alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed transesterification: The reaction is typically performed by dissolving the diester in a large excess of the desired alcohol (e.g., methanol (B129727), propanol) with a catalytic amount of a strong acid.

Base-catalyzed transesterification: This method involves using a catalytic amount of an alkoxide base corresponding to the desired alcohol (e.g., sodium methoxide for conversion to a dimethyl ester).

This reaction is highly valuable for modifying the ester functionality to alter the solubility, reactivity, or other physicochemical properties of the molecule. For example, reacting this compound with an excess of methanol under acidic conditions would yield Dimethyl 2-chlorothiazole-4,5-dicarboxylate.

Decarboxylation Studies of Thiazole-4,5-dicarboxylic Acid Derivatives

The decarboxylation of thiazole carboxylic acids is a reaction of significant synthetic interest. Studies on related compounds, such as 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids, have shown that the reaction mechanism can vary depending on the reaction conditions and the nature of the substituents on the thiazole ring. rsc.org For these compounds, the rate of decarboxylation has been measured across a range of proton activities, revealing mechanisms that can be either unimolecular or bimolecular. rsc.org

In the case of Thiazole-4,5-dicarboxylic acid, the parent diacid of this compound, decarboxylation would involve the sequential loss of two molecules of carbon dioxide. This process is generally expected to be challenging due to the stability of the aromatic ring. However, metal-catalyzed decarboxylative coupling reactions have emerged as a powerful tool for the functionalization of heteroaromatic carboxylic acids. For instance, palladium-catalyzed decarboxylative coupling has been successfully applied to various thiazoles, enabling the formation of new carbon-carbon bonds. acs.org Such methods could potentially be applied to derivatives of Thiazole-4,5-dicarboxylic acid, offering a pathway to selectively remove one or both carboxyl groups and introduce new substituents. The stability of some related heterocyclic carboxylic acids is known to be low in solution, leading to spontaneous decarboxylation. nih.gov

| Derivative | Reaction Type | Conditions | Outcome |

| 2-Amino-thiazole-5-carboxylic acid | Kinetic Study | Aqueous, varied proton activity | Unimolecular or bimolecular decarboxylation rsc.org |

| Thiazole derivatives | Decarboxylative Coupling | Palladium Catalyst | C-H arylation acs.org |

| 1,3,4-Thiadiazole-2-carboxylic acid | Spontaneous | In solution | Unstable, undergoes decarboxylation nih.gov |

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered to be electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. The reactivity is further influenced by the substituents present on the ring. For this compound, the electron-withdrawing nature of the 2-chloro and the 4,5-dicarboxylate groups significantly deactivates the ring towards electrophilic attack.

In unsubstituted thiazole, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich. pharmaguideline.comresearchgate.net However, if the C5 position is blocked, substitution can occur at the C4 position. The presence of an activating group, such as an amino group at C2, strongly directs incoming electrophiles to the C5 position. ias.ac.in Conversely, deactivating groups make these reactions much more difficult. Classic electrophilic substitution reactions like nitration and halogenation on the thiazole ring often require harsh conditions. For instance, vapor-phase bromination of thiazole can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in Given that all positions on this compound are substituted, electrophilic attack on the thiazole ring itself is highly unlikely. Any potential electrophilic reaction would likely occur on a less deactivated part of the molecule if one were present.

| Thiazole Derivative | Reaction | Conditions | Major Product(s) |

| Thiazole | Bromination | Vapor Phase | 2-Bromothiazole, 2,5-Dibromothiazole ias.ac.in |

| 2-Aminothiazole | Halogenation | Standard | 5-Halogeno-2-aminothiazole ias.ac.in |

| 2-Methylthiazole | Bromination | Difficult | 2-Methyl-5-bromothiazole ias.ac.in |

Cycloaddition Reactions and Pericyclic Transformations

Thiazoles can participate in cycloaddition reactions, acting either as a diene or a dienophile component, depending on the substituents and the reaction partner. The electron-deficient nature of this compound, enhanced by the ester and chloro groups, makes its C4=C5 double bond a potential candidate to act as a dienophile in Diels-Alder reactions with electron-rich dienes.

Furthermore, thiazole derivatives are known to participate in 1,3-dipolar cycloaddition reactions. For instance, mesoionic 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates, generated from N-acyl-2-phenylthiazolidine-4-carboxylic acids, undergo intramolecular 1,3-dipolar cycloadditions to form chiral 1H-pyrrolo[1,2-c]thiazole derivatives. researchgate.net Similarly, 1,3-thiazole-5(4H)-thiones have been used as precursors for 1,3-dipolar cycloadditions to synthesize various spirocyclic sulfur heterocycles. uzh.ch These examples highlight the versatility of the thiazole scaffold in constructing complex polycyclic systems via cycloaddition pathways. nih.gov The specific cycloaddition reactivity of this compound has not been extensively reported, but its electronic properties suggest it could be a viable substrate in reactions with suitable partners.

| Reaction Type | Thiazole Component | Partner | Product Type |

| 1,3-Dipolar Cycloaddition | Mesoionic Thiazolo-oxazolates | Internal Dipolarophile | Fused Pyrrolo[1,2-c]thiazoles researchgate.net |

| 1,3-Dipolar Cycloaddition | 1,3-Thiazole-5(4H)-thiones | Various Dipolarophiles | Spirocyclic Heterocycles uzh.ch |

| [3+2] Cycloaddition | Imidazo[2,1-b]thiazole (B1210989) derivative | Azomethine ylide | Spirooxindole-imidazothiazole hybrid mdpi.com |

Radical Reactions and Oxidative Processes

The study of radical reactions involving thiazole derivatives is an active area of research. youtube.com Halogenated thiazoles, such as this compound, can potentially undergo reactions involving the carbon-halogen bond. For example, reactions of 2-halothiazoles with nucleophiles like ketone enolates can proceed through radical-nucleophilic substitution (SRN1) mechanisms under photostimulation. acs.org These reactions involve the formation of a thiazole radical anion intermediate.

The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment of thiazoles with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can lead to the formation of the corresponding aromatic thiazole N-oxide. wikipedia.org Oxidation can also occur at the sulfur atom, though this can lead to non-aromatic sulfoxide (B87167) or sulfone species. wikipedia.org The presence of multiple electron-withdrawing groups on this compound would make the ring more resistant to oxidation. However, targeted oxidation could be a route to modify its electronic properties and reactivity. Thiazole derivatives containing phenolic fragments have also been synthesized and studied for their ability to inhibit radical processes and act as antioxidants. mdpi.comresearchgate.netmdpi.com

| Process | Substrate | Reagent/Condition | Observation/Product |

| Radical Substitution (SRN1) | 2-Halothiazoles | Ketone enolates / Light | α-Arylation of ketone acs.org |

| Nitrogen Oxidation | Thiazole | mCPBA or HOF | Aromatic Thiazole N-oxide wikipedia.org |

| Sulfur Oxidation | Thiazole | Oxidizing agents | Non-aromatic sulfoxide/sulfone wikipedia.org |

Photochemical Reactivity Investigations

The photochemical behavior of thiazoles can lead to a variety of transformations, including rearrangements and ring-opening reactions. nih.gov Upon UV irradiation, thiazole itself has been shown to undergo cleavage of the S1-C2 or S1-C5 bonds, leading to the formation of isocyano compounds or other ring-opened products via biradical intermediates. researchgate.net These transformations are often studied in low-temperature argon matrices to trap and identify the transient species.

For substituted thiazoles, the photochemical pathways can be more complex. Recent studies have demonstrated that photochemical methods can be used to achieve precise rearrangements of thiazoles, providing new synthetic routes to complex derivatives. chemistryworld.com The specific photochemical reactivity of this compound is not well-documented, but it is plausible that irradiation could induce reactions involving the chloro substituent or the thiazole ring itself. For instance, photochemical reactions of other haloaromatics are known to involve homolytic cleavage of the carbon-halogen bond, which could initiate radical-based transformations. acs.org Additionally, 4-aryliden-5(4H)-thiazolones are known to undergo [2+2]-photocycloaddition reactions. acs.org

| Substrate | Condition | Reaction Pathway | Products |

| Thiazole | UV Irradiation (in Ar matrix) | S1-C2 or S1-C5 bond cleavage | Isocyano compounds, ethynyl (B1212043) compounds researchgate.net |

| (Z)-4-Aryliden-5(4H)-thiazolones | UV Irradiation | [2+2]-Photocycloaddition | Dimeric cyclobutane (B1203170) derivatives acs.org |

| Thiazoles/Isothiazoles | Photochemical method | Rearrangement | Complex azole derivatives chemistryworld.com |

Iv. Mechanistic Investigations of Reactions Involving Diethyl 2 Chlorothiazole 4,5 Dicarboxylate

Elucidation of Reaction Pathways

Reactions involving diethyl 2-chlorothiazole-4,5-dicarboxylate predominantly proceed through nucleophilic aromatic substitution (SNAr) at the C2 position of the thiazole (B1198619) ring. The inherent electron deficiency of the thiazole ring, particularly at the C2 position, makes it susceptible to attack by nucleophiles. pharmaguideline.com This reactivity is further enhanced by the presence of two electron-withdrawing diethyl carboxylate groups at the C4 and C5 positions.

The generally accepted pathway for the SNAr mechanism involves a two-step addition-elimination sequence. In the first step, the nucleophile attacks the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the thiazole ring and the electron-withdrawing carboxylate groups. The presence of the nitrogen and sulfur atoms in the ring also contributes to the stabilization of this intermediate. In the second, typically rapid, step, the leaving group, in this case, the chloride ion, is eliminated, restoring the aromaticity of the thiazole ring and yielding the substituted product.

Recent studies on nucleophilic aromatic substitutions have also proposed the possibility of a concerted mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step. nih.gov However, for highly activated systems like this compound, the formation of a discrete Meisenheimer complex is generally considered the more probable pathway.

Kinetic Studies and Rate Law Determination

Kinetic studies of nucleophilic substitution reactions on 2-chlorothiazole (B1198822) derivatives provide valuable insights into the reaction mechanism. Generally, these reactions are expected to follow second-order kinetics, with the rate of reaction being dependent on the concentrations of both the thiazole substrate and the nucleophile. This is consistent with a bimolecular rate-determining step, which in the SNAr mechanism is the initial attack of the nucleophile to form the Meisenheimer complex.

The rate law for such a reaction can be expressed as:

Rate = k [this compound] [Nucleophile]

While specific kinetic data for this compound is not extensively available in the literature, studies on analogous 2-halogenothiazoles support this kinetic model. For instance, kinetic investigations of the reactions of 4- and 5-substituted 2-chlorothiazoles with the benzenethiolate (B8638828) ion have demonstrated a high sensitivity to the electronic effects of the substituents, as quantified by a large positive Hammett ρ value of +5.3. ias.ac.in This indicates a significant buildup of negative charge in the transition state of the rate-determining step, which is characteristic of the formation of a Meisenheimer-like intermediate in an SNAr reaction. The two electron-withdrawing diethyl carboxylate groups in the target molecule would be expected to significantly accelerate the reaction rate compared to unsubstituted 2-chlorothiazole.

Table 1: Expected Kinetic Parameters for the Reaction of this compound with a Nucleophile

| Parameter | Expected Value/Characteristic | Rationale |

| Rate Law | Rate = k[Substrate][Nucleophile] | Consistent with a bimolecular rate-determining step (nucleophilic attack). |

| Reaction Order | Second-order overall | First-order with respect to both the substrate and the nucleophile. |

| Rate Constant (k) | Relatively high | The presence of two electron-withdrawing groups enhances the electrophilicity of the C2 position. |

| Hammett ρ value | Large and positive | Indicates a high sensitivity to substituent electronic effects and a buildup of negative charge in the transition state. |

Isotope Labelling Experiments for Bond Formation and Cleavage Analysis

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms and providing information about bond-forming and bond-breaking steps. In the context of reactions involving this compound, the use of isotopes such as 13C, 15N, and deuterium (B1214612) (2H) could provide definitive evidence for the proposed SNAr mechanism.

For example, a kinetic isotope effect (KIE) study could be performed by comparing the reaction rates of the unlabeled compound with a derivative labeled with 13C at the C2 position. A significant 12C/13C KIE would suggest that the C-Cl bond is being broken in the rate-determining step, which would be more consistent with a concerted mechanism. Conversely, a negligible KIE would support a stepwise mechanism where the initial nucleophilic attack is the rate-determining step, and the C-Cl bond is broken in a subsequent, faster step.

Similarly, labeling the nitrogen atom with 15N could provide insights into the electronic changes occurring within the thiazole ring during the reaction. nih.gov Deuterium labeling of the nucleophile or the solvent could be used to probe for proton transfer steps that may be involved in the reaction, particularly if the nucleophile is an amine or an alcohol. libretexts.orgnih.gov While specific isotope labeling studies on this compound have not been reported, the principles of this methodology are well-established for investigating SNAr reactions in other heterocyclic systems. nih.gov

Analysis of Transition State Structures

Computational chemistry provides a powerful tool for analyzing the structures and energies of transition states, which are fleeting and cannot be directly observed experimentally. For the nucleophilic substitution reaction of this compound, computational studies could be employed to model the transition state of the rate-determining step.

In the context of the SNAr mechanism, the transition state would resemble the Meisenheimer intermediate, with a partially formed bond between the nucleophile and the C2 carbon and a partially broken C-Cl bond. Quantum mechanical calculations could be used to determine the geometry of this transition state, including bond lengths and angles, as well as its energy, which corresponds to the activation energy of the reaction.

Such calculations would likely show a transition state with a significant degree of charge separation, consistent with the buildup of negative charge on the thiazole ring. The planarity of the thiazole ring would be disrupted as the C2 carbon transitions from sp2 to sp3 hybridization. The calculated energy barrier would be expected to be relatively low, reflecting the high reactivity of the substrate due to the activating effect of the two carboxylate groups. Furthermore, computational models could be used to compare the energies of the transition states for a stepwise versus a concerted mechanism, providing theoretical support for the operative pathway. nih.gov

Stereochemical Aspects of Transformations

The stereochemical outcome of a reaction is a critical aspect of its mechanism. While the C2 carbon of this compound is not a stereocenter, stereochemistry can become relevant if the nucleophile is chiral or if the reaction creates a new stereocenter in the product.

If a chiral nucleophile is used, the reaction could potentially proceed with some degree of stereoselectivity, although the distance of the chiral center from the reacting site would likely result in low levels of induction. Of greater interest is the scenario where the product of the nucleophilic substitution contains a stereocenter. In such cases, the stereochemical outcome would depend on the nature of the subsequent reaction steps.

For instance, if the newly introduced substituent at the C2 position can participate in a subsequent intramolecular cyclization that forms a new stereocenter, the stereoselectivity of this cyclization would be of interest. The planarity of the thiazole ring and the geometry of the substituents would play a crucial role in determining the facial selectivity of such a reaction. While there are reports on the stereoselective synthesis of thiazole derivatives, specific studies on the stereochemical aspects of nucleophilic substitution at the C2 position of pre-existing thiazoles are limited. nih.gov

Table 2: Summary of Mechanistic Investigation Techniques and Expected Findings for this compound

| Section | Technique | Expected Findings |

| 4.1. Reaction Pathways | Product analysis, mechanistic probes | Predominantly SNAr mechanism via a Meisenheimer intermediate. |

| 4.2. Kinetic Studies | Rate measurements, concentration dependence | Second-order kinetics, high rate constant, large positive Hammett ρ value. |

| 4.3. Isotope Labelling | Kinetic Isotope Effects (KIE) | Small 12C/13C KIE at C2 would support a stepwise SNAr mechanism. |

| 4.4. Transition State Analysis | Computational modeling (e.g., DFT) | Transition state resembling a charge-delocalized Meisenheimer complex with a relatively low energy barrier. |

| 4.5. Stereochemistry | Use of chiral reagents/analysis of chiral products | Generally, no direct stereochemical consequence at C2 unless a new stereocenter is formed in a subsequent step. |

V. Advanced Spectroscopic and Structural Elucidation of Diethyl 2 Chlorothiazole 4,5 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Diethyl 2-chlorothiazole-4,5-dicarboxylate, ¹H and ¹³C NMR are fundamental for assigning the specific arrangement of protons and carbons.

While a complete, experimentally verified NMR dataset for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent functional groups and related thiazole (B1198619) structures. researchgate.netchemicalbook.com The ¹H NMR spectrum is expected to show signals corresponding to the two distinct ethyl groups. The methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would present as a triplet. The electron-withdrawing nature of the adjacent carbonyl and thiazole ring system would influence the precise chemical shifts of these groups.

In ¹³C NMR spectroscopy, distinct signals are anticipated for each unique carbon atom in the molecule. The carbons of the two carbonyl groups in the dicarboxylate esters are expected to resonate at the most downfield positions (typically 160-170 ppm). The carbons of the thiazole ring (C2, C4, and C5) would exhibit characteristic shifts influenced by the electronegative chlorine atom and the ester substituents. The methylene and methyl carbons of the ethyl groups would appear in the upfield region of the spectrum. Combining 1D and 2D NMR experiments, such as HMQC, HSQC, and HMBC, would allow for the definitive assignment of all proton and carbon signals. mdpi.commdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -O-CH₂-CH₃ (Methylene) | ~4.4 | Quartet (q) | ~7.1 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester at C4) | ~162 |

| C=O (Ester at C5) | ~160 |

| C2 (Thiazole ring) | ~155 |

| C5 (Thiazole ring) | ~148 |

| C4 (Thiazole ring) | ~130 |

| -O-CH₂-CH₃ (Methylene) | ~62 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

For this compound (Molecular Formula: C₉H₁₀ClNO₄S), the molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a second peak [M+2]⁺ having an intensity approximately one-third of the main [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron impact (EI) ionization would likely induce predictable fragmentation pathways. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da). libretexts.orgmdpi.com Cleavage of the bonds within the heterocyclic ring can also occur. The analysis of these fragment ions is critical for confirming the connectivity of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Proposed Structure/Fragment | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₉H₁₀³⁵ClNO₄S⁺ | 279 | Molecular Ion |

| [M+2]⁺ | C₉H₁₀³⁷ClNO₄S⁺ | 281 | Isotope peak for ³⁷Cl |

| [M-C₂H₅O]⁺ | Loss of ethoxy group | 234 | Common ester fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two ester groups, typically found in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the esters would also produce strong bands around 1200-1300 cm⁻¹. Vibrations associated with the thiazole ring, including C=N and C=C stretching, would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretch would likely be observed in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds such as C=C and C-S within the thiazole ring often produce more intense Raman signals than IR signals. The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Ester) | IR | 1720-1740 | Strong |

| C=N / C=C Stretch (Thiazole) | IR/Raman | 1400-1600 | Medium |

| C-O Stretch (Ester) | IR | 1200-1300 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal its exact solid-state conformation. The resulting crystal structure would confirm the planarity of the thiazole ring and show the relative orientations of the two diethyl carboxylate substituents. This information is invaluable for understanding packing forces and potential intermolecular interactions such as C-H···O or C-H···N hydrogen bonds, which dictate the crystal lattice structure. While the specific crystal data for the title compound is not available, analysis of related structures, such as Diethyl 2-aminothiazole-4,5-dicarboxylate hemihydrate, provides a reference for the types of interactions that might be observed. amanote.comresearchgate.net

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C=O, C-S). |

| Bond Angles | Angles between adjacent bonds (e.g., O=C-O, S-C-N). |

| Torsion Angles | Defines the conformation of flexible parts like the ethyl groups. |

Vibrational Circular Dichroism (VCD) for Chiral Analysis (if applicable to derivatives)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govyoutube.com It is a powerful tool for determining the absolute configuration of chiral centers.

This compound itself is an achiral molecule and therefore would not exhibit a VCD spectrum. However, if the compound were to be modified to create a chiral derivative—for instance, through reactions involving one of the ester groups with a chiral alcohol, or through the introduction of a chiral substituent elsewhere on the molecule—then VCD would become an applicable and highly valuable analytical tool.

For such a chiral derivative, the VCD spectrum would show both positive and negative bands corresponding to the vibrational modes of the molecule. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of the chiral centers could be unambiguously determined. mdpi.comjlu.edu.cn This technique is particularly useful for complex molecules where other methods of stereochemical assignment may be difficult.

Vi. Theoretical and Computational Studies of Diethyl 2 Chlorothiazole 4,5 Dicarboxylate

Electronic Structure Calculations (e.g., DFT, ab initio)

The electronic structure of Diethyl 2-chlorothiazole-4,5-dicarboxylate can be rigorously investigated using methods such as Density Functional Theory (DFT) and ab initio calculations. DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for optimizing the molecular geometry and calculating the electronic properties of thiazole (B1198619) derivatives. nih.govresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional arrangement of the molecule.

The table below presents a hypothetical but representative set of optimized geometrical parameters for this compound, based on DFT calculations of analogous thiazole structures.

| Parameter | Calculated Value |

|---|---|

| C2-Cl Bond Length (Å) | 1.735 |

| C4-C5 Bond Length (Å) | 1.380 |

| N3-C4 Bond Length (Å) | 1.395 |

| S1-C2 Bond Length (Å) | 1.750 |

| C4-C(O)OEt Bond Angle (°) | 120.5 |

| C5-C(O)OEt Bond Angle (°) | 119.8 |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. A key aspect of this is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wikipedia.org

The following interactive table provides representative FMO data for a thiazole derivative, illustrating the type of information obtained from these calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Reactivity Prediction through Computational Models

Computational models offer a quantitative approach to predicting the reactivity of this compound. By calculating various reactivity descriptors derived from the electronic structure, it is possible to anticipate how the molecule will behave in different chemical environments.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. The electrophilicity index provides a quantitative measure of a molecule's ability to accept electrons, classifying it as a strong or marginal electrophile. mdpi.com Conversely, nucleophilicity can be assessed through parameters like the nucleophilicity index (N), which allows for a direct comparison of the reactivity of different nucleophiles. researchgate.net For this compound, these indices would quantify the influence of the substituents on its electrophilic and nucleophilic character.

The concept of philicity helps to understand the local reactivity of a molecule, identifying specific atomic sites that are prone to electrophilic or nucleophilic attack. This is often visualized using the Molecular Electrostatic Potential (MEP) map, where different colors represent regions of varying electron density. mdpi.com For this compound, an MEP map would likely show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, indicating sites for electrophilic attack, while positive potential (electron-poor regions) would be expected around the hydrogen atoms and the carbon atom attached to the chlorine, suggesting sites for nucleophilic attack.

Solvent Effects on Reactivity and Structure via Computational Chemistry

The surrounding solvent can have a significant impact on the structure, stability, and reactivity of a molecule. researchgate.net Computational chemistry allows for the investigation of these solvent effects through both implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effects on properties like conformational equilibrium and reaction energetics. mdpi.com

Explicit solvent models, on the other hand, involve including individual solvent molecules in the simulation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For thiazole derivatives, solvatochromism studies have shown that solvent polarity can influence their electronic absorption and emission properties. researchgate.netresearchgate.net Computational studies on this compound could predict how its structure and reactivity descriptors change in different solvent environments, providing valuable information for designing and optimizing chemical reactions.

Vii. Role of Diethyl 2 Chlorothiazole 4,5 Dicarboxylate in Heterocyclic Synthesis

Building Block for Novel Thiazole (B1198619) Derivatives and Analogues

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Diethyl 2-chlorothiazole-4,5-dicarboxylate provides an accessible entry point for creating diverse 2,4,5-trisubstituted thiazole derivatives. nih.govnih.govresearchgate.netdergipark.org.tr The reactivity of the molecule is centered on three key positions:

The 2-position: The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. Reactions with amines, thiols, and other nucleophiles can displace the chloride to form new carbon-nitrogen or carbon-sulfur bonds, significantly diversifying the molecular structure.

The 4- and 5-positions: The two diethyl carboxylate groups can be readily modified. They can be hydrolyzed to the corresponding dicarboxylic acid, converted into amides or hydrazides, or reduced to alcohols. Each modification provides a new set of functional handles for further synthetic elaboration.

This trifunctional nature allows chemists to systematically alter the molecule's properties, making it a valuable building block for developing new compounds with potential therapeutic applications. nih.govnih.gov

Precursor for Fused Heterocyclic Ring Systems

One of the most significant applications of this compound is its role as a precursor for constructing fused heterocyclic systems, where a second ring is annulated onto the thiazole core. The adjacent positioning of the two carboxylate groups at the C4 and C5 positions is ideal for forming five- or six-membered rings.

A prominent example is the synthesis of the thiazolo[4,5-d]pyridazine (B3050600) ring system. nih.govnih.govdocumentsdelivered.com This is typically achieved by reacting the dicarboxylate with hydrazine (B178648) hydrate. The hydrazine initially reacts with the two ester groups to form a dihydrazide, which then undergoes intramolecular cyclization to yield the fused pyridazine (B1198779) ring, resulting in a thiazolo[4,5-d]pyridazinone derivative. nih.gov These fused systems are of significant interest due to their biological activities, including potential as dihydrofolate reductase (DHFR) inhibitors. nih.gov

Similarly, this precursor can be used to synthesize other fused systems like thiazolo[4,5-b]pyridines . thieme-connect.comresearchgate.netbeilstein-journals.orgdmed.org.uaderpharmachemica.comnih.gov The general strategy involves condensation reactions with appropriate binucleophiles that can react with both ester groups to build the new pyridine (B92270) ring fused to the thiazole scaffold. dmed.org.ua

| Fused Ring System | Typical Reagent | Resulting Core Structure | Reference |

|---|---|---|---|

| Thiazolo[4,5-d]pyridazine | Hydrazine Hydrate | Thiazolo[4,5-d]pyridazinone | nih.govnih.gov |

| Thiazolo[4,5-b]pyridine | Various 1,3-dielectrophiles/binucleophiles | Substituted Thiazolo[4,5-b]pyridine | dmed.org.uaresearchgate.net |

| Thiazolo[4,5-g]quinazoline | Amino-quinazolinones | Thiazolo[4,5-g]quinazolin-8-one | nih.gov |

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a starting block, this compound serves as a key intermediate in multi-step syntheses of complex and biologically significant molecules. Its pre-functionalized core allows chemists to bypass the often-challenging initial construction of the thiazole ring itself, instead focusing on building complexity from this stable intermediate.

For instance, the synthesis of thiazolo[4,5-d]pyridazine analogues designed as specific enzyme inhibitors showcases its role as an intermediate. nih.gov In these synthetic pathways, the initial thiazole dicarboxylate is first modified (e.g., at the 2-position) and then cyclized to form the fused system, which constitutes the core of the final active molecule. The resulting complex structures are then evaluated for their therapeutic potential, such as their ability to inhibit cancer cell growth by targeting enzymes like dihydrofolate reductase. nih.gov The imidazo[2,1-b]thiazole (B1210989) scaffold, a related fused system, has been incorporated into complex dihydropyridine (B1217469) structures, highlighting the utility of these thiazole-based intermediates in creating elaborate molecular architectures. mdpi.com

Scaffold for Chemical Libraries Research

In modern drug discovery, the generation of chemical libraries—large collections of structurally related compounds—is a crucial strategy for identifying new therapeutic leads. This compound is an ideal scaffold for combinatorial chemistry due to its multiple, orthogonally reactive sites. mdpi.comnih.gov

A library can be generated by varying the substituents at each of the three reactive positions:

R¹ at C2: A diverse set of nucleophiles (e.g., a collection of different amines) can be reacted with the chloro group.

R² at C4: The ester group can be converted into a library of amides by reacting it with various amines.

R³ at C5: The second ester group can be similarly functionalized, often in the same step as the C4 ester.

This approach allows for the rapid, parallel synthesis of hundreds or thousands of distinct thiazole derivatives. nih.gov High-throughput screening of these libraries can then identify compounds with desirable biological activity. The use of solid-phase synthesis, where the thiazole scaffold is attached to a resin, can further streamline the process of reaction and purification, making it a powerful tool for medicinal chemistry research. nih.gov

Development of Materials with Specific Properties

The electronic and structural properties of the thiazole ring make it a valuable component in the field of materials science. This compound serves as a precursor for organic materials with specialized optical and liquid crystalline properties.

Nonlinear optical (NLO) materials are essential for technologies like optical communications and data processing, as they can alter the properties of light. jhuapl.edumdpi.comtcichemicals.com A common design for organic NLO molecules involves a π-conjugated system linking an electron-donating group to an electron-accepting group.

This compound can be readily converted into such "push-pull" systems. The thiazole ring acts as the conjugated bridge. The chloro group at the 2-position can be substituted with a strong electron-donating group (like an aniline (B41778) derivative), while the carboxylate groups at the 4- and 5-positions can be modified to act as electron-accepting moieties. Research has specifically highlighted that 4-chlorothiazole-based azo dyes exhibit high NLO properties, demonstrating the effectiveness of the chloro-thiazole scaffold in this application. researchgate.net

Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals, and they are the basis for modern display technology. revistabionatura.com Calamitic, or rod-shaped, liquid crystals typically consist of a rigid core with flexible chains at either end.

Potential in Dye Chemistry and Photochemical Materials Research

Extensive research has been conducted to explore the applications of various thiazole derivatives in the development of synthetic dyes and photochemical materials. The inherent structural characteristics of the thiazole ring system, such as its aromaticity and electron-rich nature, make it a valuable component in the design of chromophores. Thiazole-based compounds are integral to a variety of dye classes, including azo dyes and methine dyes, which have applications in textiles, printing, and as sensitizers in solar cells.

However, a comprehensive review of scientific literature and chemical databases does not yield specific research findings or detailed studies on the direct role or potential of This compound in the field of dye chemistry or photochemical materials research. While the broader class of thiazole-containing compounds has been investigated for these applications, specific data, such as synthesis of dye molecules using this particular compound, their spectroscopic properties (e.g., absorption and emission maxima), or their performance in photochemical systems, are not available in the reviewed literature.

The potential utility of a compound in these fields is typically evaluated through experimental studies that would determine its ability to act as a precursor or intermediate in the synthesis of dyes and to influence the photophysical properties of the resulting materials. Such properties would include color, light-fastness, and efficiency in energy conversion processes. The absence of such published data for this compound means that its specific contributions and potential in these areas have not been scientifically established or reported.

Therefore, a data table detailing research findings on the application of this compound in dye chemistry and photochemical materials cannot be provided at this time due to the lack of available information in the scientific domain. Further experimental investigation would be required to ascertain its viability and characteristics for these purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.